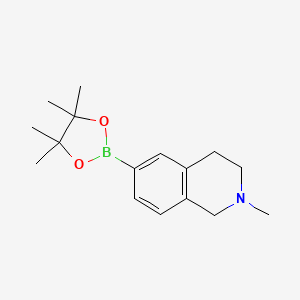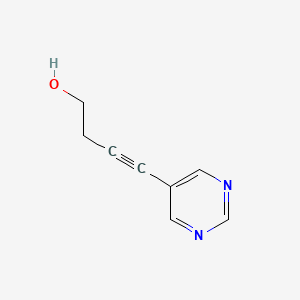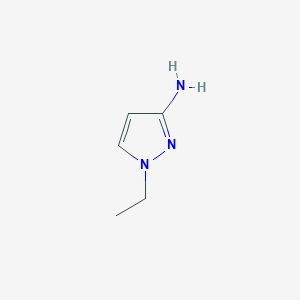
N-Methyl-N-(3-thien-2-ylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-N-(3-thien-2-ylbenzyl)amine” is a chemical compound with the molecular formula C12H13NS . It has a molecular weight of 203.30 g/mol . It is also known by other names such as “methyl 3-thiophen-2-yl phenyl methyl amine”, “methanamine”, “n-3-2-thienyl phenyl methylene”, and “n-methyl-1-3-thiophen-2-yl phenyl methanamine” among others .
Molecular Structure Analysis
The molecular structure of “N-Methyl-N-(3-thien-2-ylbenzyl)amine” can be represented by the SMILES notation: CNCC1=CC=CC(=C1)C1=CC=CS1 . This notation provides a way to represent the structure of the molecule in text format.Physical And Chemical Properties Analysis
“N-Methyl-N-(3-thien-2-ylbenzyl)amine” has a molecular weight of 203.30 g/mol . Its InChI Key is BIULJOFRQMLCQK-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the data.Applications De Recherche Scientifique
Synthesis and Functionalization
- N-Methyl and N-alkyl amines, such as N-Methyl-N-(3-thien-2-ylbenzyl)amine, are crucial in academic research and industrial production due to their presence in numerous life-science molecules. Their synthesis and functionalization using earth-abundant metal-based catalysts, like the process involving nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, represent a significant area of scientific interest (Senthamarai et al., 2018).
Catalysis and Carbon Dioxide Fixation
- The catalytic N-formylation and N-methylation of amines using CO2 as the carbon source, a method crucial for pharmaceutical and natural product synthesis, highlights the importance of compounds like N-Methyl-N-(3-thien-2-ylbenzyl)amine. Efficient and inexpensive thiazolium carbene-based catalysts derived from vitamin B1 have been developed for this purpose (Das et al., 2016).
Enzymatic Reactions and Medicinal Chemistry
- Enzymatic reactions involving the N-methylation of tertiary amines, such as the study on rodent liver homogenates, provide insights into the biochemical pathways and pharmacological potential of N-Methyl-N-(3-thien-2-ylbenzyl)amine and related compounds (Abdel-Monem, 1975).
Neurogenic and Neuroprotective Properties
- A study on melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which have structural similarities to N-Methyl-N-(3-thien-2-ylbenzyl)amine, reveals that these compounds exhibit neurogenic, antioxidant, cholinergic, and neuroprotective properties. This suggests potential applications in the treatment of Alzheimer's disease (López-Iglesias et al., 2014).
Renewable and Green Synthesis Methods
- The development of environmentally friendly and efficient catalysts for the synthesis of N-methylated compounds, including methods like Ni/NiO@C catalysis, emphasizes the push towards greener synthesis approaches in the chemical industry. This research is relevant for the synthesis of N-Methyl-N-(3-thien-2-ylbenzyl)amine and similar compounds (Liu et al., 2021).
Safety And Hazards
“N-Methyl-N-(3-thien-2-ylbenzyl)amine” is known to cause severe skin burns and eye damage. It is harmful if swallowed and causes serious eye damage . Safety measures include not inducing vomiting if swallowed, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
N-methyl-1-(3-thiophen-2-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULJOFRQMLCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594530 |
Source


|
| Record name | N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(3-thien-2-ylbenzyl)amine | |
CAS RN |
859833-20-8 |
Source


|
| Record name | N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)










